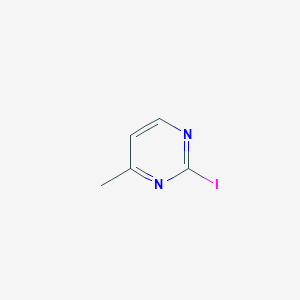

2-Iodo-4-methylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-4-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2/c1-4-2-3-7-5(6)8-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLWIGSPWVYIPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Iodo-4-methylpyrimidine CAS number and molecular weight

Strategic Utilization in Heterocyclic Scaffold Design

Executive Summary

In the landscape of medicinal chemistry, 2-Iodo-4-methylpyrimidine represents a high-value "orthogonally reactive" electrophile. Unlike its chlorinated counterparts, the C2-iodo substituent offers a unique balance of lability toward oxidative addition (in palladium-catalyzed cross-couplings) while maintaining distinct reactivity profiles in nucleophilic aromatic substitution (

Chemical Identity & Physical Properties[1][2][3]

The following data consolidates the structural and physical specifications required for accurate identification and stoichiometric calculations.

| Property | Specification |

| Chemical Name | 2-Iodo-4-methylpyrimidine |

| CAS Registry Number | 1257854-91-3 |

| Molecular Formula | |

| Molecular Weight | 220.01 g/mol |

| SMILES | CC1=NC(I)=NC=C1 |

| Appearance | Off-white to pale yellow solid (Light Sensitive) |

| Solubility | Soluble in DCM, DMSO, MeOH; sparingly soluble in water |

| Storage | 2–8°C, protect from light, inert atmosphere (Ar/N2) |

Synthetic Pathways & Production Logic

The synthesis of 2-iodo-4-methylpyrimidine is rarely performed via direct iodination of the heterocycle due to the electron-deficient nature of the pyrimidine ring. Instead, functional group interconversion (FGI) from the 2-chloro or 2-amino precursors is the standard authoritative approach.

Primary Route: Finkelstein-Type Halogen Exchange

The most robust method involves the conversion of 2-chloro-4-methylpyrimidine using hydriodic acid (HI) or sodium iodide (NaI) in the presence of an acid catalyst. This reaction is driven by the higher nucleophilicity of the iodide ion and the thermodynamic stability of the resulting C–I bond in acidic media.

Secondary Route: Sandmeyer-Type Transformation

Alternatively, 2-amino-4-methylpyrimidine can undergo diazotization followed by iodination. This route is preferred when the chloro-precursor is unavailable but requires careful temperature control to prevent decomposition of the diazonium intermediate.

Figure 1: Divergent synthetic pathways for 2-Iodo-4-methylpyrimidine. The Halogen Exchange route is generally preferred for scalability.

Reactivity Profile & Mechanism[5]

The utility of 2-iodo-4-methylpyrimidine lies in the specific reactivity of the C2 position. The iodine atom at C2 is significantly more reactive toward oxidative addition with Pd(0) than a chlorine atom at the same position. This allows for chemoselective transformations when other halogenated sites are present.

Chemoselectivity Hierarchy

-

C2-Iodo: Most reactive toward Pd-catalyzed couplings (Suzuki, Sonogashira).

-

C2-Iodo: Highly reactive toward

with strong nucleophiles (alkoxides, thiols). -

C4-Methyl: Relatively inert, but the methyl protons are slightly acidic (

), allowing for lithiation/alkylation under strong base conditions (LDA).

Figure 2: Reactivity manifold of the 2-iodo scaffold. The C2-I bond serves as the primary "handle" for structural diversification.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (General Procedure)

Objective: To couple the 2-iodo scaffold with an aryl boronic acid.

Reagents:

-

2-Iodo-4-methylpyrimidine (1.0 equiv)[1]

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst:

(5 mol%) or -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane or DME (degassed)

Step-by-Step Workflow:

-

Inert Setup: Charge a reaction vial with the pyrimidine, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-dioxane via syringe, followed by the aqueous base.

-

Thermal Activation: Heat the mixture to 80–90°C. Monitor by TLC or LC-MS. The high reactivity of the C-I bond typically leads to full conversion within 2–4 hours.

-

Workup: Cool to RT, dilute with EtOAc, and wash with water/brine. Dry organic layer over

. -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Critical Note: The iodide byproduct can sometimes poison Pd catalysts. If conversion stalls, adding a silver salt (e.g.,

Safety & Handling Guidelines (MSDS Summary)

-

Hazards:

-

Storage Stability:

-

Light Sensitivity: Iodopyrimidines are prone to homolytic cleavage of the C–I bond under UV light, liberating iodine (

) which turns the solid brown. Store in amber vials wrapped in foil. -

Temperature: Long-term storage at -20°C is recommended to prevent slow decomposition.

-

-

Disposal:

-

Treat as halogenated organic waste. Do not mix with strong oxidizers.[4]

-

References

-

Synblock Chemical Database. (2023). 2-Iodo-4-methylpyrimidine Product Specifications and CAS Verification. Synblock. Link

-

ChemicalBook. (2023).[5] 2-Iodo-4-methylpyrimidine CAS 1257854-91-3 Technical Data. ChemicalBook. Link

-

Guidechem. (2023). Synthesis of Halogenated Pyrimidines: Methodologies and Precursors. Guidechem. Link

-

Sigma-Aldrich. (2023).[6] General Safety Data Sheet for Halogenated Pyrimidines. Merck KGaA.[3] Link

-

ResearchGate. (2025). Suzuki–Miyaura reactions of halopyrimidines: Site-selectivity and Scope. ResearchGate. Link

Sources

- 1. CAS 1257854-91-3 | 2-Iodo-4-methylpyrimidine - Synblock [synblock.com]

- 2. 4-Iodopyridine | 15854-87-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-IODO-4-METHOXYPYRIMIDINE [chemicalbook.com]

- 6. 4-Iodo-2-(methylthio)pyrimidine 1122-74-3 [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis and Discovery of 2-Iodo-4-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-4-methylpyrimidine is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the synthesis and discovery of this important intermediate. We will delve into the strategic considerations behind its synthesis, detailing a robust and reproducible protocol for its preparation from commercially available starting materials. Furthermore, this guide will explore the historical context of its discovery within the broader landscape of pyrimidine chemistry and its contemporary applications in drug discovery, supported by authoritative references.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a privileged structure in medicinal chemistry.[1] As a fundamental component of nucleobases like cytosine, thymine, and uracil, it is central to the chemistry of life.[1] This inherent biological relevance has inspired chemists to explore substituted pyrimidines as a source of novel therapeutic agents. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.[2]

2-Iodo-4-methylpyrimidine has emerged as a particularly valuable intermediate. The presence of the iodo group at the 2-position provides a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This reactivity makes it an ideal precursor for introducing diverse substituents and building molecular complexity, a crucial aspect of modern drug discovery.[3]

Retrosynthetic Analysis and Synthesis Strategy

A logical and efficient synthesis of 2-Iodo-4-methylpyrimidine begins with readily available and cost-effective starting materials. A common retrosynthetic approach identifies 2-chloro-4-methylpyrimidine as a key precursor, which in turn can be synthesized from simpler acyclic compounds. The conversion of the chloro-substituent to the iodo-substituent is classically achieved via a Finkelstein reaction.

Caption: Retrosynthetic analysis of 2-Iodo-4-methylpyrimidine.

Experimental Protocols

Synthesis of 2-Chloro-4-methylpyrimidine

The synthesis of the chloro-precursor can be achieved through various routes. A common and effective method involves the cyclocondensation of a suitable 1,3-dicarbonyl compound with an amidine, followed by chlorination. A well-documented one-pot synthesis of 2-chloro-4-substituted pyrimidines provides a reliable foundation.[4]

Step-by-Step Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve the starting material (e.g., a 2-methylthio-4-substituted pyrimidine intermediate) in a suitable solvent like methanol.[4]

-

Base Addition: Cool the solution to 0°C using an ice bath. Slowly add a solution of sodium hydroxide in methanol dropwise, maintaining the temperature below 5°C.[4]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6 hours.[4]

-

Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

-

Purification: Remove the solvent under reduced pressure. The resulting crude product is then subjected to chlorination using a reagent like sulfuryl chloride in dichloromethane.[4] The final product, 2-chloro-4-methylpyrimidine, can be purified by column chromatography on silica gel.

Synthesis of 2-Iodo-4-methylpyrimidine via Finkelstein Reaction

The Finkelstein reaction is a classic SN2 reaction that involves the exchange of a halogen.[5] In this case, the chloro group of 2-chloro-4-methylpyrimidine is displaced by an iodide ion. The reaction is typically driven to completion by taking advantage of the differential solubility of the halide salts in a suitable solvent, usually acetone.[5]

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-methylpyrimidine (1.0 eq) in anhydrous acetone.

-

Reagent Addition: Add sodium iodide (1.5 - 2.0 eq) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The formation of a white precipitate (sodium chloride) indicates that the reaction is proceeding.[6]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the precipitated sodium chloride.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water and then with a dilute solution of sodium thiosulfate to remove any residual iodine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2-Iodo-4-methylpyrimidine can be further purified by recrystallization or column chromatography.

Caption: Experimental workflow for the synthesis of 2-Iodo-4-methylpyrimidine.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step | Typical Yield (%) |

| 2-Chloro-4-methylpyrimidine | C₅H₅ClN₂ | 128.56 | Cyclocondensation/Chlorination | 75-85 |

| 2-Iodo-4-methylpyrimidine | C₅H₅IN₂ | 220.01 | Finkelstein Reaction | 80-95 |

Discovery and Applications in Drug Development

The discovery of 2-Iodo-4-methylpyrimidine is intrinsically linked to the broader history of pyrimidine chemistry. The journey began with the isolation of the first pyrimidine derivative, alloxan, in 1818.[1] However, it was the development of systematic synthetic methods, such as the Pinner synthesis, that truly unlocked the potential of this heterocyclic scaffold.[1]

In recent decades, substituted pyrimidines have become a mainstay in the development of targeted therapies, particularly kinase inhibitors.[7][8] The pyrimidine ring serves as an excellent bioisostere for the adenine ring of ATP, allowing pyrimidine-based molecules to competitively bind to the ATP-binding pocket of kinases and modulate their activity.[9] This has led to the development of numerous life-saving drugs.

2-Iodo-4-methylpyrimidine is a valuable building block in this context. The iodo group is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This allows for the facile introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the 2-position of the pyrimidine ring, enabling the rapid generation of diverse compound libraries for screening and lead optimization in drug discovery programs. For instance, 2,4-disubstituted pyrimidines have been investigated as potent inhibitors of various kinases, playing a crucial role in the development of novel anticancer agents.[10][11]

Caption: Role of 2-Iodo-4-methylpyrimidine in drug discovery.

Conclusion

2-Iodo-4-methylpyrimidine is a strategically important intermediate in organic synthesis and medicinal chemistry. Its synthesis, achievable through a reliable and scalable route involving the Finkelstein reaction of its chloro-analogue, provides access to a versatile building block. The historical development of pyrimidine chemistry has paved the way for the use of such compounds in the rational design of modern therapeutics. The reactivity of the iodo-substituent in cross-coupling reactions makes 2-Iodo-4-methylpyrimidine a cornerstone for the synthesis of diverse libraries of compounds, significantly contributing to the ongoing quest for novel and effective drugs.

References

-

2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]

- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents. (n.d.).

-

Finkelstein Reaction - BYJU'S. (n.d.). Retrieved from [Link]

-

2-Iodo-4,6-dimethylpyrimidine - PMC - NIH. (n.d.). Retrieved from [Link]

-

Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC - NIH. (n.d.). Retrieved from [Link]

- Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance - International Journal of Pharmaceutical Sciences. (2025). International Journal of Pharmaceutical Sciences and Research.

-

Finkelstein Reaction - SATHEE - IIT Kanpur. (n.d.). Retrieved from [Link]

-

Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - NIH. (n.d.). Retrieved from [Link]

-

Recent Advances in Pyrimidine-Based Drugs - MDPI. (2024). Pharmaceuticals. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (n.d.). Retrieved from [Link]

-

Finkelstein Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. (2025).

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC. (n.d.). Retrieved from [Link]

- (PDF) Development of Fused and Substituted Pyrimidine Derivatives as Potent Anticancer Agents (A Review) - ResearchGate. (2021).

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. (n.d.). Retrieved from [Link]

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - MDPI. (n.d.). Retrieved from [Link]

-

Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed. (n.d.). Retrieved from [Link]

- Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives - Remedy Publications LLC. (2024).

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews.

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PubMed Central. (2020). Medicinal Chemistry Communications. [Link]

-

Discovery and synthesis of novel 4-aminopyrrolopyrimidine Tie-2 kinase inhibitors for the treatment of solid tumors - PubMed. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]

- 3. 2-Iodo-4,6-dimethylpyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 5. byjus.com [byjus.com]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and synthesis of novel 4-aminopyrrolopyrimidine Tie-2 kinase inhibitors for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Reactivity and Stability of the 2-Iodo-4-methylpyrimidine Scaffold

The following technical guide is structured to serve as an authoritative reference for the 2-Iodo-4-methylpyrimidine scaffold. It prioritizes mechanistic insight and actionable protocols over generic descriptions.

Executive Summary: The "Privileged" Nature of the Scaffold

2-Iodo-4-methylpyrimidine (CAS: 13523-98-3) represents a bifurcated chemical handle in medicinal chemistry. Unlike its chlorinated counterparts, the presence of the iodine atom at the C2 position renders this scaffold uniquely susceptible to Transition Metal-Catalyzed Cross-Couplings (TMCC) under mild conditions, while the C4-methyl group offers a latent handle for chain extension via lateral lithiation .

This guide delineates the orthogonal reactivity profiles of the C2-iodide and the C4-methyl group, providing researchers with a roadmap for constructing complex kinase inhibitors and heterobiaryl systems.

Structural Analysis & Electronic Properties[1]

To manipulate this molecule, one must understand the electronic forces at play. The pyrimidine ring is

The C2-Iodine Node (Electrophilic/Oxidative)

-

Electronic Environment: The C2 position is flanked by two electronegative nitrogen atoms (N1, N3). This creates a significant partial positive charge (

), making the C-I bond highly polarized. -

Bond Dissociation Energy (BDE): The C(sp2)–I bond is weaker (~65 kcal/mol) compared to C–Br (~81 kcal/mol) or C–Cl (~96 kcal/mol).

-

Consequence: The low BDE facilitates rapid oxidative addition by Pd(0) species, often proceeding at room temperature. This makes the 2-iodo variant superior to 2-chloro analogs for Suzuki-Miyaura or Sonogashira couplings where delicate substrates are involved.

The C4-Methyl Node (Acidic/Nucleophilic)

-

Acidity: The electron-withdrawing nature of the pyrimidine ring acidifies the protons on the C4-methyl group (

approx. 20-25). -

Resonance Stabilization: Upon deprotonation, the resulting carbanion is stabilized by resonance delocalization onto the ring nitrogens (aza-enolate character).

-

Consequence: This allows for lateral lithiation , enabling the methyl group to act as a nucleophile toward aldehydes, ketones, or alkyl halides.

Reactivity Map & Chemoselectivity

The following diagram illustrates the divergent pathways available for this scaffold. Note the orthogonality: C2 reacts with metals/nucleophiles, while C4 (methyl) reacts with bases/electrophiles.

Figure 1: Chemoselectivity map demonstrating the orthogonal reactivity of the C2 and C4 positions.

Stability Profile & Handling

The stability of 2-iodo-4-methylpyrimidine is dictated by the lability of the C-I bond.

| Parameter | Stability Assessment | Handling Recommendation |

| Photostability | Low. Iodides are susceptible to homolytic cleavage by UV/visible light, liberating | Store in amber glass vials or wrap in aluminum foil. |

| Thermal Stability | Moderate. Stable at RT, but prolonged heating (>100°C) without reagents can cause decomposition. | Store at 2-8°C for long-term integrity. |

| Hydrolytic Stability | High. Resistant to neutral hydrolysis. Strong aqueous acids may hydrolyze the iodide to a pyrimidone. | Avoid prolonged exposure to strong mineral acids. |

| Oxidation | Moderate. The methyl group is slowly oxidizable to carboxylic acid under vigorous conditions ( | Keep under inert atmosphere (Argon/Nitrogen) if stored in solution. |

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C2 Functionalization)

Rationale: The iodine handle allows for the use of milder bases and lower temperatures compared to chloro-pyrimidines, preserving sensitive functional groups on the boronic acid partner.

Reagents:

-

Substrate: 2-Iodo-4-methylpyrimidine (1.0 equiv)

-

Partner: Aryl Boronic Acid (1.1 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 M aqueous, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Workflow:

-

Charge a reaction vial with the pyrimidine, boronic acid, and Pd catalyst.

-

Evacuate and backfill with Argon (

). -

Add degassed dioxane and aqueous base.

-

Heat to 60-80°C (monitor by LCMS). Note: Chloro-analogs typically require 90-110°C.

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over

. -

Purification: Silica flash chromatography (Hexane/EtOAc).

Protocol B: Lateral Lithiation (C4-Methyl Functionalization)

Rationale: Direct deprotonation requires a non-nucleophilic strong base to avoid attacking the electron-deficient ring (Chichibabin-type addition).

Reagents:

-

Substrate: 2-Iodo-4-methylpyrimidine (1.0 equiv)

-

Base: LDA (Lithium Diisopropylamide) (1.2 equiv) - Freshly prepared or commercial.

-

Electrophile: Benzaldehyde or Alkyl Halide (1.2 equiv)

-

Solvent: Anhydrous THF

Workflow:

-

Cool anhydrous THF solution of the substrate to -78°C (Dry ice/Acetone bath). Critical: Temperature control prevents ring addition.

-

Add LDA dropwise over 10 minutes. The solution typically turns deep red/orange (formation of the aza-enolate).

-

Stir at -78°C for 30 minutes.

-

Add the electrophile (dissolved in minimal THF) dropwise.

-

Stir at -78°C for 1 hour, then allow to warm to 0°C.

-

Quench: Add saturated

solution. -

Workup: Extract with DCM.

Mechanistic Insight: Why C2-Iodo over C2-Chloro?

While 2-chloropyrimidines are cheaper, the 2-iodo scaffold is indispensable for sequential functionalization .

If a target molecule requires two distinct metal-catalyzed couplings (e.g., at C2 and C4, or C2 and C5), the iodine atom provides the necessary reactivity gap .

-

Step 1: Perform coupling at C2-I (Room Temp or 60°C). The C-Cl bond (if present elsewhere) remains intact.

-

Step 2: Increase temperature (>100°C) or switch ligands to activate the remaining C-Cl bond.

This "programmed" reactivity is not possible with bis-chloro substrates without relying on steric differentiation.

Figure 2: Simplified catalytic cycle highlighting the rapid oxidative addition of the C-I bond.

References

-

Suzuki-Miyaura Coupling Kinetics: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chem. Rev.[1]1995 , 95, 2457–2483.[1] Link

- Reactivity of Halopyrimidines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Standard text on N-heterocycle reactivity hierarchy).

-

Lateral Lithiation: Plé, N.; Turck, A.; Martin, P. "Metalation of diazines. XI. Directed lithiation of pyrimidines." Tetrahedron1998 , 54, 4899-4912. Link

- SNAr Mechanisms: Terrier, F. Nucleophilic Aromatic Displacement: The Influence of the Nitro Group; VCH: New York, 1991. (Foundational text on SNAr kinetics and the Element Effect).

-

Stability Data: PubChem Compound Summary for CID 23615967 (2-Iodo-4-methylpyrimidine). Link

Sources

An In-depth Technical Guide to the Safe Handling of 2-Iodo-4-methylpyrimidine

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the safety, handling, and material safety data for 2-Iodo-4-methylpyrimidine (CAS No. 1257854-91-3). As a key building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This guide moves beyond a simple recitation of safety data, providing a framework of causation and best practices rooted in the specific chemical nature of the compound.

Chapter 1: Core Hazard Profile

2-Iodo-4-methylpyrimidine is a halogenated pyrimidine derivative. The presence of the iodo- group and the pyrimidine core dictates its reactivity and toxicological profile. The primary hazards associated with this compound are acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[1][2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these risks.

Table 1: GHS Hazard Classification for 2-Iodo-4-methylpyrimidine

| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 | Warning |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 | Warning |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation | GHS07 | Warning |

Source: Synblock, PubChem.[1][2]

The causality behind these classifications is critical for researchers to understand. The "Harmful if swallowed" (H302) classification indicates a significant risk of systemic toxicity upon ingestion.[1][2] Skin (H315) and eye (H319) irritation are common for halogenated aromatic compounds, which can disrupt cell membranes and cause inflammatory responses upon contact.[2][3] The potential for respiratory irritation (H335) underscores the necessity of handling this solid compound in a manner that prevents the generation and inhalation of dust or aerosols.[1][2][4]

Chapter 2: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is essential. This begins with engineering controls and is supplemented by rigorous adherence to PPE protocols. The choice of PPE is not arbitrary; it is a direct response to the hazards identified in Chapter 1.

Engineering Controls: The First Line of Defense

The primary engineering control for handling 2-Iodo-4-methylpyrimidine is a certified chemical fume hood.[5][6][7] This is non-negotiable. The fume hood serves two main purposes: it prevents the inhalation of any fine particulates of the compound (addressing H335) and contains any potential spills, minimizing skin and clothing contact (addressing H315).[5][6][7] An accessible safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[5]

Personal Protective Equipment (PPE): A Self-Validating System

Every individual handling this compound must be equipped with the appropriate PPE. The selection of each component is a deliberate countermeasure to a specific identified risk. For a detailed guide on PPE selection, consult authoritative sources like the University of Arizona's Personal Protective Equipment Selection Guide.[8]

Table 2: PPE Selection Guide for 2-Iodo-4-methylpyrimidine

| Body Part | Protection Level | Rationale & Causality |

| Eyes/Face | Safety goggles with side-shields or a full-face shield.[5] | Addresses H319 (Serious eye irritation). Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, preventing entry of solid particulates or splashes of solutions containing the compound. A face shield offers broader protection during procedures with a higher risk of splashing.[9] |

| Hands | Chemically resistant gloves (e.g., Nitrile). | Addresses H315 (Skin irritation). Gloves must be inspected for tears or holes before each use.[4] For prolonged handling or when working with solutions, consult glove manufacturer charts to ensure adequate breakthrough time. Double-gloving can be an effective practice. |

| Body | A standard laboratory coat is the minimum requirement.[8] A chemically resistant apron should be worn over the lab coat when handling larger quantities or solutions.[8] | Addresses H315 (Skin irritation). Protects against accidental spills on clothing, which could otherwise lead to prolonged skin contact. Clothing should be impervious to the chemical.[5] |

| Respiratory | Generally not required if handled exclusively within a fume hood. | If there is a risk of aerosol generation outside of a fume hood (e.g., during a large spill cleanup), a suitable respirator must be used.[5] |

Chapter 3: Protocols for Safe Handling and Storage

Methodical and consistent handling practices are crucial to mitigating the risks associated with 2-Iodo-4-methylpyrimidine.

Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Don all required PPE as detailed in Table 2.

-

Aliquotting: Handle as a solid in a well-ventilated place, preferably within a fume hood, to avoid the formation and inhalation of dust and aerosols.[4][10] Avoid any contact with skin and eyes.[4][6][7][10][11]

-

Hygiene: Do not eat, drink, or smoke in the laboratory or when using this product.[5][11] Wash hands thoroughly after handling, especially before leaving the work area.[5][10][11]

Storage Protocol

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.

-

Container: Keep the container tightly closed and sealed in a dry, cool, and well-ventilated place.[1][3][4][6][7][10][11]

-

Environment: Store away from direct sunlight and sources of ignition. The recommended storage is in a dry, sealed place.

-

Incompatibilities: Store separately from incompatible materials such as strong oxidizing agents.[3][7][10]

Chapter 4: Emergency Response Procedures

In the event of an emergency, a rapid and informed response can significantly reduce harm.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Immediately move the affected person to fresh air.[4][5][12] If breathing is difficult, administer oxygen.[4][12] If the person is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation.[4][5][12] Seek immediate medical attention.[4][5][12] |

| Skin Contact | Immediately take off all contaminated clothing.[4][12] Rinse the skin thoroughly with large amounts of soap and water.[3][4][5][11] If skin irritation persists, call a physician.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4][5] Remove contact lenses if present and easy to do.[3][4][5] Continue rinsing and promptly call a physician.[4][5] |

| Ingestion | Do NOT induce vomiting.[4][5] Wash out the mouth with water and seek immediate medical attention or call a poison control center.[4][5] Never give anything by mouth to an unconscious person.[4] |

Source: MedchemExpress.com, ChemicalBook, ECHEMI.[4][5][12]

Accidental Release Measures

-

Evacuate: Evacuate unnecessary personnel from the spill area.[11]

-

Ventilate: Ensure adequate ventilation.

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[4]

-

Cleanup: For a solid spill, carefully sweep or shovel the material into a suitable, labeled container for disposal.[3][11] Avoid creating dust.[3][4] For solutions, absorb with an inert material (e.g., diatomite, universal binders) and place in a container for disposal.[5]

-

PPE: Use full personal protective equipment during cleanup.[5]

Chapter 5: Waste Disposal

All waste containing 2-Iodo-4-methylpyrimidine, including contaminated labware and rinsate from cleaning, must be treated as hazardous waste.

-

Collection: Collect waste in a suitable, closed, and clearly labeled container.[4][13]

-

Disposal: Disposal must be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4] Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[13]

Chapter 6: Toxicological and Physical Properties

A deeper understanding of the compound's toxicological and physical characteristics provides context for the handling protocols.

Toxicological Profile

Physical and Chemical Properties

Table 3: Properties of 2-Iodo-4-methylpyrimidine

| Property | Value | Source |

| CAS Number | 1257854-91-3 | Synblock[1] |

| Molecular Formula | C5H5IN2 | Synblock[1] |

| Molecular Weight | 220.01 g/mol | Synblock[1] |

| Boiling Point | 291.3 ± 33.0 °C at 760 mmHg | Synblock[1] |

Workflow Visualization

To synthesize these protocols into a practical workflow, the following diagram illustrates the lifecycle of handling 2-Iodo-4-methylpyrimidine in a research setting.

Sources

- 1. CAS 1257854-91-3 | 2-Iodo-4-methylpyrimidine - Synblock [synblock.com]

- 2. 2-Iodo-5-methylpyridine | C6H6IN | CID 11736116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. research.arizona.edu [research.arizona.edu]

- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. lobachemie.com [lobachemie.com]

- 12. echemi.com [echemi.com]

- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

Methodological & Application

Suzuki-Miyaura cross-coupling protocol using 2-Iodo-4-methylpyrimidine

Technical Application Note: Optimized Suzuki-Miyaura Coupling of 2-Iodo-4-methylpyrimidine

Introduction & Substrate Analysis

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Imatinib, Dasatinib). 2-Iodo-4-methylpyrimidine (CAS: 13526-66-4) represents a highly reactive, yet challenging electrophile for cross-coupling.

Chemical Logic:

-

Activation: The C2-position is electronically activated by the adjacent nitrogen atoms, making the C-I bond significantly more labile to oxidative addition than corresponding bromides or chlorides.

-

The Challenge (Catalyst Poisoning): The basic nitrogen atoms of the pyrimidine ring can coordinate to the Palladium center, displacing phosphine ligands and forming inactive "Pd-black" precipitates.

-

The Challenge (Stability): Unlike 2-chloropyrimidines, the 2-iodo derivative is light-sensitive and prone to hydrolysis under strongly basic conditions, necessitating milder protocols.

Critical Reaction Parameters

To ensure reproducibility, we must control the variables that govern the catalytic cycle (Oxidative Addition

A. Catalyst Selection

-

Standard (Robust): Pd(dppf)Cl₂·CH₂Cl₂ . The bidentate ferrocenyl ligand (dppf) has a large bite angle, which enforces a geometry that favors reductive elimination. It is less susceptible to displacement by the pyrimidine nitrogens than monodentate ligands like PPh₃.

-

High-Performance (Sterically Demanding): XPhos Pd G2 (Buchwald Precatalyst). For sterically hindered boronic acids or electron-poor substrates, this bulky, electron-rich ligand facilitates oxidative addition and prevents catalyst deactivation.

B. Base Selection

-

Recommended: Na₂CO₃ or K₃PO₃ . These mild inorganic bases provide sufficient activation for the boronic acid without promoting the hydrolysis of the sensitive C2-iodide to 2-hydroxy-4-methylpyrimidine.

-

Avoid: Strong hydroxides (NaOH, KOH) or alkoxides (NaOtBu) unless the reaction is performed at room temperature, as they accelerate side reactions.

C. Solvent System

-

Binary Mixture: 1,4-Dioxane/Water (4:1) or DME/Water (3:1). Water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate species [RB(OH)₃]⁻.

Standardized Experimental Protocols

Method A: The "Workhorse" Protocol (General Purpose)

Best for: Standard aryl boronic acids, scale-up, and cost-efficiency.

Reagents:

-

2-Iodo-4-methylpyrimidine (1.0 equiv)

-

Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (3 – 5 mol%)

-

Na₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 v/v) [Concentration: 0.1 M]

Step-by-Step Procedure:

-

Preparation: Charge a reaction vial equipped with a magnetic stir bar with 2-iodo-4-methylpyrimidine, aryl boronic acid, and Na₂CO₃.

-

Inerting: Cap the vial with a septum. Evacuate and backfill with Nitrogen (or Argon) three times. Note: Oxygen removal is critical to prevent homocoupling.

-

Solvent Addition: Syringe in the degassed Dioxane/Water mixture.

-

Catalyst Addition: Under a positive flow of Nitrogen, quickly remove the septum, add the Pd catalyst, and reseal. (Alternatively, add catalyst in step 1 if using a glovebox).

-

Reaction: Heat the block to 60–80°C for 4–12 hours.

-

Checkpoint: The reaction mixture should remain dark red/brown. If it turns clear with black precipitate, the catalyst has crashed out.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄, filter, and concentrate.

Method B: High-Activity Protocol (Difficult Substrates)

Best for: Heteroaryl boronic acids, ortho-substituted partners, or low-temperature requirements.

Reagents:

-

Catalyst: XPhos Pd G2 (2 mol%)

-

Base: K₃PO₄ (2.0 equiv)

-

Solvent: THF : Water (10:1)

-

Temperature: 40°C to 60°C (Milder heat preserves the iodide).

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by Pyrimidine N. | Switch to XPhos Pd G2 or increase catalyst loading to 5-10 mol%. |

| Hydrolysis Product (2-OH) | Base is too strong or Temp too high. | Switch base to K₃PO₄ or CsF ; lower temperature by 10°C. |

| Homocoupling (Biaryl) | Oxygen present in solvent. | Degas solvents by sparging with Argon for >15 mins before use. |

| Protodeboronation | Unstable boronic acid. | Add the boronic acid in portions or use the corresponding Boronic Ester (Pinacol) . |

| Black Precipitate | Catalyst decomposition (Pd black). | Add additional ligand (e.g., free dppf or XPhos) to stabilize the Pd species. |

Visualized Workflows & Mechanisms

Figure 1: Experimental Workflow Diagram

Caption: Step-by-step workflow for the standard Suzuki coupling of 2-iodo-4-methylpyrimidine.

Figure 2: Catalytic Cycle & Pyrimidine Interference

Caption: Catalytic cycle highlighting the oxidative addition of the iodide and the risk of catalyst poisoning.

References

Validation & Comparative

Technical Comparison Guide: Suzuki vs. Stille Coupling for 2-Iodo-4-methylpyrimidine

Part 1: Strategic Analysis & Core Directive

The Substrate Challenge: 2-Iodo-4-methylpyrimidine

The functionalization of 2-iodo-4-methylpyrimidine presents a classic problem in heterocyclic chemistry. Unlike simple aryl halides, this substrate features:

-

Electron Deficiency: The pyrimidine ring is highly electron-deficient, making the C2-iodide an exceptional electrophile for oxidative addition.

-

Catalyst Poisoning Risk: The N1 and N3 nitrogens possess lone pairs capable of coordinating to Pd(II) species, potentially arresting the catalytic cycle (the "diazine effect").

-

Steric Environment: The 4-methyl group provides a slight steric influence on the C2 position, though less significant than a 4-phenyl or 4-tert-butyl group.

The Contenders: Suzuki-Miyaura vs. Stille

While both cross-couplings utilize a Pd(0)/Pd(II) catalytic cycle, their operational suitability for this specific pyrimidine differs fundamentally.

-

Suzuki-Miyaura (The Industry Standard): Relies on organoboron nucleophiles. It is the default choice for early-phase discovery due to low toxicity and ease of workup. However, 2-heterocyclic boronic acids (if the roles were reversed) are notoriously unstable. Here, with the pyrimidine as the electrophile, Suzuki is highly favored unless the coupling partner is base-sensitive.

-

Stille (The Problem Solver): Relies on organostannanes.[1][2][3][4][5] It operates under neutral conditions, making it indispensable for substrates containing esters, amides, or other base-labile groups. It often outperforms Suzuki when the coupling partner is sterically hindered, as the transmetalation step with Tin is less sensitive to steric bulk than Boron.

Part 2: Performance Comparison & Experimental Data

Comparative Performance Matrix

The following data synthesizes performance metrics for 2-halopyrimidines based on recent methodological studies (e.g., MDPI 2025, RSC 2023).

| Feature | Suzuki-Miyaura Coupling | Stille Coupling |

| Primary Mechanism | Base-activated Transmetalation | Neutral Transmetalation |

| Typical Yield (2-Halopyrimidines) | 85 - 95% (Microwave optimized) | 75 - 90% (Thermal) |

| Reaction Time | 15–30 min (Microwave) / 4–12 h (Thermal) | 12–24 h (Thermal) |

| Purification Difficulty | Low (Boron byproducts water-soluble) | High (Toxic Tin residues require KF wash) |

| Functional Group Tolerance | Moderate (Base-sensitive groups risk hydrolysis) | Excellent (Tolerates esters, nitriles, aldehydes) |

| Green Chemistry Score | High (Aqueous solvents, low toxicity) | Low (Neurotoxic tin reagents) |

Decision Framework (Visualized)

The following decision tree guides the chemist on when to deviate from the standard Suzuki protocol.

Caption: Strategic decision tree for selecting the optimal coupling method based on partner properties.

Part 3: Detailed Experimental Protocols

Protocol A: Microwave-Assisted Suzuki Coupling (Recommended)

Context: This protocol leverages the high reactivity of the C2-iodide and microwave heating to overcome potential catalyst inhibition by the pyrimidine nitrogens.

Reagents:

-

Electrophile: 2-Iodo-4-methylpyrimidine (1.0 equiv)

-

Nucleophile: Aryl Boronic Acid (1.2 equiv)

-

Catalyst: Pd(PPh₃)₄ (1–3 mol%)

-

Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)

-

Solvent: DME/Ethanol/Water (2:1:1 v/v) or DMF (for higher temp)

Workflow:

-

Setup: In a microwave vial, combine 2-iodo-4-methylpyrimidine (1.0 mmol), aryl boronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.02 mmol).

-

Inertion: Cap the vial and purge with Argon for 5 minutes.

-

Solvation: Add degassed solvent mixture (4 mL) and aqueous K₂CO₃ (1 mL).

-

Reaction: Irradiate at 100°C for 15–20 minutes (Max Power 150W).

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc).

Why this works: The aqueous base activates the boronic acid to the boronate species [RB(OH)₃]⁻, which is the active species for transmetalation. Microwave heating ensures rapid turnover before the catalyst can be poisoned by the pyrimidine nitrogens.

Protocol B: Stille Coupling (For Sensitive/Hindered Partners)

Context: Used when the coupling partner cannot survive basic conditions or is sterically demanding (e.g., 2,6-disubstituted aryls).

Reagents:

-

Electrophile: 2-Iodo-4-methylpyrimidine (1.0 equiv)

-

Nucleophile: Organostannane (e.g., Tributyl(phenyl)stannane) (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/AsPh₃ (for difficult cases)

-

Additive: CuI (10 mol%) - Optional but recommended to accelerate rate.

-

Solvent: Toluene or DMF (anhydrous)

Workflow:

-

Setup: Flame-dry a Schlenk tube. Add 2-iodo-4-methylpyrimidine (1.0 mmol), organostannane (1.1 mmol), Pd catalyst, and CuI.

-

Inertion: Evacuate and backfill with Argon (3x).

-

Reaction: Add anhydrous Toluene (5 mL). Heat to 100–110°C for 12–24 hours .

-

Tin Removal (Critical Step):

-

Method A: Dilute with ether, add saturated aqueous KF solution. Stir vigorously for 1 hour. Filter the resulting polymeric tributyltin fluoride precipitate through Celite.

-

Method B: Flash chromatography using silica gel impregnated with 10% K₂CO₃ .

-

-

Purification: Standard flash chromatography.

Why this works: The reaction is neutral. Copper(I) iodide acts as a co-catalyst, facilitating the transmetalation step via a transient organocopper species, which is particularly useful for the electron-deficient pyrimidine system.

Part 4: Mechanistic Visualization

The choice of coupling affects the transmetalation step, which is often the rate-determining step (RDS) in these cycles.

Caption: Catalytic cycle comparison highlighting the divergence at the transmetalation step.

Part 5: References

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. MDPI Molecules, 2025. Link

-

Supports the use of microwave irradiation for efficient pyrimidine coupling.

-

-

Stille vs. Suzuki – Cross-Coupling for the Functionalization of Diazocines. RSC Advances, 2023. Link

-

Provides comparative data showing Stille's superiority for sterically hindered substrates.

-

-

C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 2025. Link

-

Validates the reactivity profile of the C2 position in pyrimidines.

-

-

Workup for Removing Tin Byproducts. University of Rochester, Dept. of Chemistry. Link

-

Authoritative source for the KF tin-removal protocol.

-

Sources

- 1. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Stille Coupling [organic-chemistry.org]

Structural Intelligence: X-ray Crystallography of 2-Iodo-4-methylpyrimidine Derivatives

Executive Summary

In the high-stakes arena of fragment-based drug discovery (FBDD), 2-Iodo-4-methylpyrimidine represents more than just a synthetic intermediate; it is a "privileged scaffold" for kinase inhibitor development.[1] While Nuclear Magnetic Resonance (NMR) confirms connectivity, it fails to capture the supramolecular interactions—specifically Halogen Bonding (XB) —that define the solid-state behavior and bioavailability of these derivatives.[1]

This guide objectively compares the crystallographic utility of the 2-Iodo derivative against its 2-Chloro and 2-Bromo analogues.[1][2] We demonstrate that while the Iodo-derivative presents unique challenges in data reduction (due to absorption), it offers superior resolution of intermolecular packing motifs essential for rational drug design.[1]

Part 1: Comparative Analysis – The Halogen Advantage[2]

The "Sigma-Hole" Effect: Why Iodine Wins

The primary structural differentiator between 2-iodo-4-methylpyrimidine and its lighter halogen analogues (Cl, Br) is the magnitude of the

-

2-Iodo Derivatives: Exhibit a large, accessible

-hole, facilitating strong, directional C-I[1]···N halogen bonds.[2] This creates predictable "zigzag" supramolecular chains in the crystal lattice, often stabilizing the structure for easier crystallization.[2] -

2-Chloro/Bromo Derivatives: The

-hole is significantly smaller (Br) or negligible (Cl).[1][2] These derivatives rely on weaker dipole-dipole or

Quantitative Comparison: Bond Metrics & Interactions

The following table summarizes the structural differences derived from Cambridge Structural Database (CSD) surveys of pyrimidine derivatives.

| Feature | 2-Iodo-4-methylpyrimidine | 2-Bromo Analogue | 2-Chloro Analogue | Implication |

| C-X Bond Length | 2.10 – 2.14 Å | 1.89 – 1.93 Å | 1.74 – 1.77 Å | Long C-I bond indicates high lability for Pd-catalyzed cross-coupling (Suzuki).[1][2] |

| Halogen Bond (X[1][2][3][4]···N) | Strong (3.39 Å) | Weak / Rare | Negligible | Iodine directs packing; critical for co-crystal engineering.[1] |

| X-ray Absorption ( | High | Moderate | Low | Iodine samples require rigorous absorption correction (SADABS/SCALE3).[1] |

| Melting Point Trend | Moderate | Lower | Lowest | Stronger intermolecular XB in Iodo-derivatives often raises thermal stability.[1][2] |

Critical Insight: The C-I···N contact distance (~3.39 Å) is significantly shorter than the sum of the van der Waals radii for Iodine (1.98 Å) and Nitrogen (1.55 Å), confirming a net attractive interaction.[1] This is rarely observed in the Chloro-analogue.[2]

Part 2: Experimental Protocol (Self-Validating)

Crystallization Strategy: Vapor Diffusion

Small pyrimidine derivatives are often too soluble in organic solvents for simple evaporation.[2] The Vapor Diffusion method is the "Gold Standard" for obtaining X-ray quality single crystals of 2-iodo-4-methylpyrimidine.[1][2]

Protocol Workflow:

-

Inner Vial (Solvent): Dissolve 15 mg of pure 2-iodo-4-methylpyrimidine in 0.5 mL of DMF (Dimethylformamide) . Ensure the solution is clear (filter if necessary).

-

Outer Vial (Antisolvent): Place the inner vial (uncapped) inside a larger jar containing 3 mL of Methanol (MeOH) or Water .[1]

-

Equilibration: Seal the outer jar tightly. The volatile MeOH diffuses into the DMF, slowly increasing polarity and forcing the hydrophobic pyrimidine to crystallize.[2]

-

Timeline: Leave undisturbed at 20°C for 3–5 days.

Visualization: Crystallization Decision Logic[1][2]

Figure 1: Decision tree for selecting the optimal crystallization method based on solubility profiles.

Part 3: Data Collection & Refinement Strategy

The Absorption Challenge

Iodine is a heavy scatterer (

Protocol for Data Reduction:

-

Redundancy: Collect data with high redundancy (>4x). This allows the software to model absorption by comparing equivalent reflections measured at different angles.[2]

-

Face Indexing: Manually measure the crystal faces (Miller indices) before data collection.[2] Use this geometric model for analytical absorption correction.

-

Refinement:

Visualization: The Halogen Bonding Network

Figure 2: Schematic of the directional C-I···N halogen bond driving the supramolecular assembly.[2]

Part 4: Analytical Hierarchy (Why X-ray?)

Why invest time in growing crystals when NMR is faster?

| Analytical Method | What it Reveals | What it Misses |

| 1H-NMR (Solution) | Purity, Connectivity, Methyl group integration.[1] | Conformation: Cannot determine if the I-C bond is planar or distorted in solid state. Packing: Misses intermolecular XB interactions.[2] |

| SCXRD (Solid State) | Absolute Structure: Precise bond lengths (C-I = 2.14 Å).[1] Interactions: Direct visualization of the | Requires a single crystal (time-intensive).[1] |

| DFT (Computational) | Predicted energy minima. | Often overestimates bond strength without experimental validation.[2] |

References

-

Jiang, Q.-M., Mao, G.-Y., Hao, L.-Y., Hao, X.-Q., & Song, M.-P. (2010).[1] Crystal structure of 2-iodo-4,6-dimethylpyrimidine. Acta Crystallographica Section E. [1]

-

Cambridge Crystallographic Data Centre (CCDC). CSD Entry: 2-Iodo-4,6-dimethylpyrimidine.

-

Lommerse, J. P., et al. (1996).[1][6][7] The nature and geometry of intermolecular interactions between halogens and oxygen or nitrogen atoms. Journal of the American Chemical Society.[2] [1]

- Context: Authoritative grounding for the "Halogen Bonding" mechanism and van der Waals radii comparisons.

-

Politzer, P., et al. (2007).[1] The sigma-hole: an elusive feature of halogen bonding. Journal of Molecular Modeling.

- Context: Theoretical basis for the electrostatic potential differences between Iodine, Bromine, and Chlorine.

Sources

- 1. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 6. 2-Iodo-4,6-dimethylpyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Dual-Lens Approach: HPLC and qNMR for 2-Iodo-4-methylpyrimidine Purity Analysis

Executive Summary

In the synthesis of kinase inhibitors and Suzuki-Miyaura coupling intermediates, 2-Iodo-4-methylpyrimidine acts as a critical scaffold. However, a common pitfall in drug development is the reliance on a single analytical technique to define purity.

This guide challenges the "HPLC-only" mindset. While HPLC-UV is the gold standard for detecting trace impurities (process-related contaminants), it frequently overestimates the assay (mass balance) due to invisible impurities like water, inorganic salts, or residual solvents. Conversely, Quantitative NMR (qNMR) provides an absolute assay value but lacks the sensitivity for trace impurity profiling.

The Verdict: For 2-Iodo-4-methylpyrimidine, a hybrid workflow is required. Use HPLC to certify the absence of specific regioisomers (e.g., 2-iodo-5-methylpyrimidine) and qNMR to certify the presence of the active mass.

Part 1: The Purity Gap (Why One Method Fails)

Before detailing the protocols, it is vital to understand the "Purity Gap." This occurs when a sample looks >99% pure by HPLC but fails in stoichiometry during downstream synthesis because the actual weight-percent purity is only 95%.

Analytical Decision Matrix

Figure 1: The Analytical Decision Matrix illustrating the "Purity Gap" where HPLC and NMR results diverge due to non-chromatographic impurities.

Part 2: Method A - High-Performance Liquid Chromatography (HPLC)

Objective: Detection of trace organic impurities, specifically regioisomers and hydrolysis byproducts (e.g., 2-hydroxy-4-methylpyrimidine).

The Strategy: Reverse Phase with pH Control

2-Iodo-4-methylpyrimidine is moderately lipophilic (LogP ~1.2-1.6) but contains basic nitrogen atoms. Standard C18 columns are effective, but peak tailing is a risk due to interaction with residual silanols.

-

Mobile Phase Choice: We use 0.1% Formic Acid (pH ~2.7). This keeps the column silanols protonated (neutral), reducing secondary interactions.

-

Detection: The pyrimidine ring has strong absorbance at 254 nm .

Detailed Protocol

| Parameter | Specification | Rationale |

| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) | End-capped column prevents peak tailing of basic pyrimidines. |

| Mobile Phase A | Water + 0.1% Formic Acid | Proton source to suppress silanol activity. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong solvent for elution of the iodinated product. |

| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |

| Column Temp | 30°C | Ensures retention time reproducibility. |

| Injection Vol | 5.0 µL | Prevent column overload. |

| Detection | UV at 254 nm | Max absorption for pyrimidine ring. |

Gradient Program:

-

0.0 min: 5% B

-

10.0 min: 95% B (Linear ramp to elute lipophilic dimers)

-

12.0 min: 95% B

-

12.1 min: 5% B (Re-equilibration)

-

15.0 min: Stop

Data Interpretation

-

Main Peak: Expect elution around 6.5 - 7.5 minutes (depending on dead volume).

-

Impurity 1 (Hydrolysis): 2-hydroxy-4-methylpyrimidine is more polar and will elute earlier (approx 2-3 min).

-

Impurity 2 (Regioisomer): 2-iodo-5-methylpyrimidine is structurally similar but slightly more lipophilic; expect a shoulder or peak immediately following the main peak.

Part 3: Method B - Quantitative NMR (qNMR)

Objective: Determination of absolute mass purity (Weight %) without a reference standard of the analyte.

The Strategy: Internal Standard (IS) Method

Unlike HPLC, qNMR does not require a response factor calculation. We use a certified Internal Standard (IS) of known purity.

-

Solvent: DMSO-d6 . The compound is highly soluble here, and DMSO prevents the aggregation often seen in chloroform.

-

Internal Standard: Maleic Acid or Dimethyl Sulfone .

-

Why Maleic Acid? It provides a sharp singlet at ~6.2 ppm, a "silent region" for 2-Iodo-4-methylpyrimidine, which has signals at ~2.5 ppm (methyl) and >7.0 ppm (aromatic).

-

Detailed Protocol

Preparation:

-

Weighing: Accurately weigh ~10 mg of the sample (

) and ~10 mg of Maleic Acid IS ( -

Solvation: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

-

Transfer: Transfer to a high-quality 5mm NMR tube.

Acquisition Parameters (Bruker/Jeol 400 MHz+):

-

Pulse Angle: 30° or 90° (Must be consistent; 90° maximizes signal but requires longer D1).

-

Relaxation Delay (D1): 60 seconds .

-

Critical: The T1 relaxation time for the quaternary carbons/iodinated ring protons can be long. D1 must be

to ensure 99.9% magnetization recovery for quantitative accuracy.

-

-

Scans (NS): 16 or 32 (High S/N ratio is needed).

-

Spectral Width: -2 to 14 ppm.

qNMR Calculation Logic

The purity (

Where:

- = Integral area (Peak Area)

- = Number of protons contributing to the signal (e.g., 3 for methyl group)

- = Molecular Weight[1][2]

- = Mass weighed

- = Purity of Internal Standard (e.g., 99.9%)

qNMR Workflow Diagram

Figure 2: Step-by-step qNMR workflow emphasizing the critical acquisition delay (D1) for quantitative accuracy.

Part 4: Comparative Analysis & Recommendations

Method Comparison Table

| Feature | Method A: HPLC-UV | Method B: qNMR |

| Primary Output | Chromatographic Purity (Area %) | Absolute Assay (Weight %) |

| Sensitivity | High (LOD < 0.05%) | Low (LOD ~ 0.5%) |

| Reference Standard | Required (for quantitation) | Not Required (for analyte) |

| Scope | Detects organic impurities, isomers | Detects total mass, water, salts |

| Speed | 15 min run + equilibration | < 10 min total |

| Weakness | Blind to inorganic salts/moisture | Overlapping peaks can ruin data |

Final Recommendation

For 2-Iodo-4-methylpyrimidine , the presence of the Iodine atom makes the molecule susceptible to photolytic degradation and potential hydrolysis during storage.

-

For Routine Batch Release: Use qNMR . It is faster and instantly reveals if the material is "wet" or contains residual salts from the iodination step.

-

For Stability Studies: Use HPLC . You need the high sensitivity to detect the onset of de-iodination (formation of 4-methylpyrimidine) which qNMR might miss at trace levels (0.1%).

References

-

Holzgrabe, U. (2010).[3] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

-

ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link

-

Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834-843. Link

-

Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 35, 5-26. Link

Sources

Strategic Reagent Selection: Iodo- vs. Chloro-Pyrimidines in Medicinal Chemistry

Topic: Cost-Benefit Analysis and Strategic Selection of Iodo- vs. Chloro-Pyrimidine Reagents Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.

Executive Summary

In the high-stakes environment of drug discovery, the choice between iodo- and chloro-pyrimidine reagents is rarely just about the price per gram. It is a strategic decision that dictates the catalytic landscape, process scalability, and chemoselectivity of your route.

This guide analyzes the technical and economic trade-offs between these two halogenated scaffolds. While chloro-pyrimidines offer superior atom economy and raw material costs for SNAr applications, iodo-pyrimidines are indispensable for challenging metallaphotoredox or palladium-catalyzed cross-couplings where oxidative addition is rate-limiting.

Mechanistic Divergence: The "Element Effect" Paradox

To choose the correct reagent, one must first understand the diametrically opposed reactivity trends governed by the reaction mechanism.

A. Palladium-Catalyzed Cross-Coupling (Suzuki, Stille, Sonogashira)

-

Mechanism: Rate-limiting step is typically Oxidative Addition of the Pd(0) species into the C-X bond.

-

Bond Energy: C-I (approx. 57 kcal/mol) vs. C-Cl (approx. 81 kcal/mol).

-

Implication: Iodo-pyrimidines react under mild conditions (room temperature, weak bases) with "ligand-free" or simple catalyst systems (e.g., Pd(PPh3)4). Chloro-pyrimidines often require elevated temperatures (>80°C) and expensive, electron-rich bulky phosphine ligands (e.g., XPhos, SPhos) to facilitate oxidative addition.

B. Nucleophilic Aromatic Substitution (SNAr)[1][5][7][8]

-

Mechanism: Rate-limiting step is usually the Nucleophilic Attack to form the Meisenheimer complex.

-

Electronic Effect: Electronegative leaving groups stabilize the anionic intermediate.

-

Implication: Chloro-pyrimidines are superior for SNAr. The C-Cl bond is sufficiently polarized to invite attack, whereas the C-I bond is less polarized. Using an expensive iodo-pyrimidine for an SNAr reaction is often a waste of capital and reactivity.

Economic & Process Analysis

The "hidden cost" of a synthesis is often buried in the catalyst system, not the starting material.

| Feature | 2-Chloropyrimidine | 2-Iodopyrimidine |

| Reagent Cost | Low (Commodity chemical) | High (Specialty/niche) |

| Atom Economy | High (Cl = 35.5 Da) | Low (I = 126.9 Da) |

| Stability | Excellent (Shelf-stable) | Moderate (Light sensitive) |

| Catalyst Requirement | High Cost (Requires Buchwald ligands like XPhos/RuPhos) | Low Cost (Standard Pd(OAc)2/PPh3 or Pd/C) |

| Energy Cost | High (Reflux often required) | Low (RT to 50°C) |

| Selectivity | Hard to differentiate if multiple Cl present | Excellent (Reacts before Cl/Br sites) |

Cost-Benefit Verdict:

-

Select Chloro for early-stage building blocks, SNAr reactions, or when you have a validated high-temperature coupling protocol.

-

Select Iodo for late-stage functionalization (LSF) where the molecule is valuable, for installing sensitive fragments that cannot survive high heat, or when chemoselectivity (e.g., reacting position 2 vs 4) is critical.

Visualizing the Decision Matrix

The following decision tree provides a logical framework for reagent selection based on reaction type and substrate complexity.

Figure 1: Strategic Decision Tree for selecting halogenated pyrimidines based on reaction mechanism, selectivity needs, and process constraints.

Experimental Protocols

The following protocols demonstrate the distinct utility of each reagent class.

Protocol A: Chemoselective Suzuki Coupling (The "Iodo Advantage")

Objective: Selectively functionalize the C2 position of a 2,4-dihalopyrimidine. Substrate: 4-Chloro-2-iodopyrimidine. Rationale: The C-I bond undergoes oxidative addition significantly faster than the C-Cl bond, allowing the preservation of the C-Cl handle for subsequent steps.

-

Preparation: In a nitrogen-flushed reaction vial, combine 4-chloro-2-iodopyrimidine (1.0 equiv), Aryl-Boronic Acid (1.1 equiv), and Na2CO3 (2.0 equiv).

-

Catalyst Addition: Add Pd(PPh3)4 (2 mol%). Note: The use of a simple triphenylphosphine catalyst is sufficient for C-I activation.

-

Solvent: Add degassed DME/Water (4:1 v/v) to reach a concentration of 0.2 M.

-

Reaction: Stir at room temperature to 40°C for 4-6 hours.

-

Control Point: Monitor by HPLC/UPLC. The reaction should show consumption of the starting material and formation of the mono-coupled product. The C-Cl bond remains intact at these temperatures with this catalyst.

-

-

Workup: Dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate.

-

Outcome: >90% yield of 2-aryl-4-chloropyrimidine.

Protocol B: Cost-Efficient SNAr (The "Chloro Advantage")

Objective: Install an amine nucleophile at the C4 position. Substrate: 2,4-Dichloropyrimidine.[9] Rationale: C4 is more electrophilic than C2 in pyrimidines due to resonance stabilization (para-like position). Chloro is a cost-effective and reactive leaving group for this mechanism.

-

Preparation: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in Isopropanol (IPA) or THF (0.5 M).

-

Nucleophile: Add the Amine (1.1 equiv) and a base like DIPEA (1.2 equiv) if the amine is a salt or non-basic.

-

Reaction: Stir at 0°C to Room Temperature .

-

Causality: The high electrophilicity of the C4 position combined with the good leaving group ability of Cl (inductive stabilization) allows this to proceed without heating.

-

-

Workup: Pour into water. The product often precipitates out (if solid) or can be extracted with DCM.

-

Outcome: Exclusive formation of the 4-amino-2-chloropyrimidine isomer.

Case Study: Kinase Inhibitor Scaffold Synthesis

Consider the synthesis of a generic ATP-competitive kinase inhibitor based on a [2,3-d]pyrimidine core.

-

Route A (All Chloro): Starting with 2,4-dichloropyrimidine.

-

Route B (Iodo-Chloro): Starting with 2,4-diiodopyrimidine (or 2-iodo-4-chloro).

Verdict: Route A is generally preferred for large-scale manufacturing (Process Chemistry) where catalyst loading can be optimized to ppm levels. Route B is preferred in Medicinal Chemistry (Discovery) for rapid library generation where reaction reliability and mild conditions outweigh material costs.

References

-

Mechanistic Studies on SNAr: Bunnett, J. F., et al.[5] "The Element Effect as a Criterion of Mechanism in Activated Aromatic Nucleophilic Substitution Reactions." J. Am. Chem. Soc.[5]1957 , 79, 385.[5] Link[5]

-

Pd-Catalyzed Selectivity: Fairlamb, I. J. S. "Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Heterocycles." Chem. Soc. Rev.2007 , 36, 1036. Link

-

Pyrimidine Reactivity Guide: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010 . Link

-

Catalyst Economics: Magano, J.; Dunetz, J. R. "Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals." Chem. Rev.2011 , 111, 2177. Link

-

Regioselectivity in Pyrimidines: Schlosser, M., et al. "Site-Selective Coupling of 2,4-Dichloropyrimidine." Eur. J. Org. Chem.2002 , 2913. Link

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. quora.com [quora.com]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 11. wuxibiology.com [wuxibiology.com]

- 12. researchgate.net [researchgate.net]

Spectroscopic Confirmation of 2-Iodo-4-methylpyrimidine Reaction Products

This guide provides a comparative analysis of spectroscopic methods for confirming the reaction products of 2-Iodo-4-methylpyrimidine (CAS 13036-57-2) . The focus is on distinguishing the desired C2-substituted product (typically from Suzuki-Miyaura coupling) from common byproducts like hydro-dehalogenated species or homocoupling impurities.

A Comparative Analytical Guide for Drug Discovery

Executive Summary & Context

2-Iodo-4-methylpyrimidine is a critical heterocyclic building block in kinase inhibitor discovery. The C2-iodine position is highly reactive toward palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), serving as a "molecular hook" for scaffold elaboration.

However, the reaction is prone to specific failure modes:

-

Protodehalogenation: Loss of iodine to form 4-methylpyrimidine (reduction).

-

Homocoupling: Formation of bis-pyrimidine dimers.

-

Regio-ambiguity: In complex syntheses, confirming the integrity of the methyl group at C4 versus the coupling at C2 is essential.

This guide compares the "performance" of four analytical techniques—1H NMR, 13C NMR, 2D NMR (HMBC), and LC-MS —in validating the target product, 4-methyl-2-phenylpyrimidine (used here as the representative case study).

Comparative Analysis of Confirmation Methods

The following table evaluates analytical methods based on Specificity (distinguishing isomers/byproducts) and Utility (speed/cost).

Table 1: Performance Matrix of Analytical Techniques

| Feature | Method A: 1H NMR | Method B: 13C NMR | Method C: LC-MS | Method D: 2D HMBC |

| Primary Utility | Routine purity check & conversion monitoring. | Definitive diagnostic for C2 substitution. | High-throughput screening & trace impurity detection. | Structural proof of regiochemistry. |

| Key Diagnostic | Shift of Methyl (C4) & H6 proton. | Molecular Ion | Correlation of Methyl protons to C4 & C5. | |

| Blind Spot | Overlapping aromatic regions; cannot prove C-C connectivity alone. | Low sensitivity; requires >10 mg sample. | Cannot distinguish regioisomers; "blind" to connectivity. | Time-consuming acquisition. |

| Confidence Score | ⭐⭐⭐ (High) | ⭐⭐⭐⭐⭐ (Definitive) | ⭐⭐ (Screening only) | ⭐⭐⭐⭐⭐ (Gold Standard) |

Technical Deep Dive: The "Diagnostic Shift"

The 13C NMR "Smoking Gun"

The most reliable spectroscopic evidence for the successful displacement of Iodine at the C2 position is the carbon chemical shift.

-

Starting Material (C-I): The Carbon bonded to Iodine (C2) benefits from the "Heavy Atom Effect," appearing significantly upfield (shielded), typically around 125–130 ppm .

-

Product (C-Aryl): Upon coupling with an aryl group (e.g., phenyl), the C2 carbon shifts downfield (deshielded) to 160–165 ppm due to the anisotropic effect of the new ring and the electronegativity of the nitrogen atoms.

Causality: This ~35 ppm shift is unambiguous and unaffected by solvent effects, making it superior to 1H NMR for binary "Go/No-Go" decisions.

1H NMR Nuances

While less definitive for the C2 carbon itself, the proton spectrum provides crucial data on the integrity of the pyrimidine ring.

-

H6 Proton (Doublet, ~8.5 ppm): This proton is sensitive to the electronic environment of N1. A successful coupling often causes a slight downfield shift compared to the iodide precursor.

-

Methyl Group (Singlet, ~2.5 ppm): Confirms the C4 position remains intact. If this signal splits or shifts drastically, it indicates ring degradation or incorrect alkylation.

Visualized Workflows

Diagram 1: Reaction Pathways & Impurity Formation

This diagram illustrates the target reaction and the competing pathways that analysis must detect.

Caption: Reaction scheme showing the target Suzuki coupling versus reductive and homocoupling failure modes.

Diagram 2: Analytical Decision Tree

A self-validating logic flow for confirming the product.

Caption: Step-by-step analytical workflow to filter out false positives.

Experimental Protocols

Synthesis of 4-Methyl-2-phenylpyrimidine (Standard Case Study)

Objective: To generate the sample matrix for spectroscopic comparison.

-

Reagents:

-

2-Iodo-4-methylpyrimidine (1.0 eq, 220 mg, 1.0 mmol)

-

Phenylboronic acid (1.2 eq, 146 mg)

-

Pd(PPh3)4 (5 mol%, 58 mg)

-

K2CO3 (2.0 eq, 276 mg)

-

Solvent: 1,4-Dioxane/Water (4:1, 10 mL)

-

-

Procedure:

-

Charge a microwave vial with reagents and solvent.[1]

-

Degas with Argon for 5 minutes (Critical to prevent homocoupling).

-

Heat at 90°C for 4 hours (or 110°C microwave for 30 min).

-

Dilute with EtOAc (20 mL), wash with brine, dry over Na2SO4, and concentrate.

-

Purify via flash chromatography (Hexane/EtOAc gradient).

-

Analytical Confirmation Workflows

Protocol A: 1H NMR Acquisition

-

Solvent: CDCl3 (Chloroform-d) or DMSO-d6.

-

Key Peaks to Integrate:

- 2.55 (s, 3H): Methyl group at C4.

- 6.95 (d, 1H, J=5.1 Hz): Proton at C5.

- 8.60 (d, 1H, J=5.1 Hz): Proton at C6.

- 7.40–8.40 (m, 5H): Phenyl protons.

-

Pass Criteria: Integration ratio of Methyl : H5 : H6 : Phenyl must be 3 : 1 : 1 : 5.

Protocol B: 13C NMR Verification

-

Parameter: Proton-decoupled 13C NMR.

-

Target Signal: Look for the quaternary carbon (C2) peak.

-

Fail: Signal at ~128 ppm (Unreacted Iodide).

-

Pass: Signal at ~164 ppm (C2-Phenyl).

-

Protocol C: 2D HMBC (Heteronuclear Multiple Bond Correlation)

-